molecular formula C17H11F3N2O3 B11780695 4-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

4-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

Cat. No.: B11780695
M. Wt: 348.28 g/mol
InChI Key: WVQKGLIJYZCENO-UHFFFAOYSA-N
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Description

4-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a synthetic organic compound featuring a benzaldehyde core linked via a methoxy group to a 1,2,4-oxadiazole ring. The oxadiazole is substituted at the 3-position with a 2-(trifluoromethyl)phenyl group. Key properties include:

  • Molecular formula: C₁₇H₁₁F₃N₂O₃
  • Molecular weight: 348.28 g/mol
  • ChemSpider ID: 32841255
  • SMILES: FC(F)(C₁=CC=CC=C₁C₂=NOC(COc₃cccc(C=O)c₃)=N₂)F

This compound is primarily used in early-stage pharmacological research, with Sigma-Aldrich noting its availability for exploratory studies without analytical validation .

Properties

Molecular Formula

C17H11F3N2O3

Molecular Weight

348.28 g/mol

IUPAC Name

4-[[3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde

InChI

InChI=1S/C17H11F3N2O3/c18-17(19,20)14-4-2-1-3-13(14)16-21-15(25-22-16)10-24-12-7-5-11(9-23)6-8-12/h1-9H,10H2

InChI Key

WVQKGLIJYZCENO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)COC3=CC=C(C=C3)C=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Oxadiazole Ring Formation Strategies

The 1,2,4-oxadiazole scaffold is typically synthesized from amidoximes and carboxylic acid derivatives. In the context of this molecule, the amidoxime derived from 2-(trifluoromethyl)benzonitrile serves as the foundational building block. Reacting this amidoxime with chloroacetic acid or its activated ester facilitates O-acylation, followed by intramolecular cyclodehydration to yield the 5-(chloromethyl)-substituted oxadiazole. Alternative approaches include one-pot methodologies using graphene oxide (GO) as a dual acid catalyst and oxidant, which streamline the reaction by coupling amidoximes with aldehydes under mild conditions.

Stepwise Synthesis of 4-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

Preparation of 2-(Trifluoromethyl)benzamidoxime

2-(Trifluoromethyl)benzonitrile (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.2 equiv) in a 1:1 ethanol-water mixture at 80°C for 6–8 hours. The amidoxime precipitates upon cooling and is isolated via filtration (yield: 85–90%).

O-Acylation with Chloroacetic Acid

The amidoxime (1.0 equiv) is treated with chloroacetic acid (1.1 equiv) in the presence of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and dimethylaminopyridine (DMAP, catalytic) in dichloromethane at 0°C. After stirring for 12 hours, the intermediate O-acylamidoxime is isolated by filtration and washed with cold methanol (yield: 75–80%).

Cyclodehydration to Oxadiazole

Cyclization of the O-acylamidoxime is achieved using phosphorous oxychloride (POCl₃, 3.0 equiv) under reflux for 4 hours. The reaction mixture is quenched with ice-water, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The chloromethyl-oxadiazole product is purified via column chromatography (hexane/ethyl acetate, 4:1) to yield 65–70%.

Alternative Method Using Graphene Oxide (GO):
A one-pot synthesis combines the amidoxime and chloroacetic acid in ethanol-water (1:3) with GO (10 mg/mmol) at 80°C for 8 hours. GO acts as both a Brønsted acid catalyst and oxidant, yielding the chloromethyl-oxadiazole directly (yield: 78%).

Etherification with 4-Hydroxybenzaldehyde

The chloromethyl-oxadiazole (1.0 equiv) and 4-hydroxybenzaldehyde (1.2 equiv) are dissolved in anhydrous dimethylformamide (DMF) with potassium carbonate (2.0 equiv). The mixture is heated at 90°C for 12 hours under nitrogen. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The crude product is purified via recrystallization from ethanol to afford the target compound (yield: 70–75%).

Optimization of Reaction Conditions

Catalytic Efficiency of Graphene Oxide

Comparative studies demonstrate that GO enhances reaction rates and yields in cyclodehydration steps. For example, cyclization of the O-acylamidoxime in the presence of GO (10 mg/mmol) at 80°C achieves 78% yield versus 65% with POCl₃. GO’s high surface area and oxygen-functional groups facilitate proton transfer and stabilize intermediates, reducing side reactions.

Solvent and Temperature Effects in Etherification

Etherification proceeds optimally in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at 90–100°C. Lower temperatures (e.g., 60°C) result in incomplete conversion (<50%), while higher temperatures (>110°C) promote aldehyde oxidation. The use of potassium carbonate as a base minimizes aldol condensation side reactions.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 10.02 (s, 1H, CHO), 8.20–7.80 (m, 4H, Ar-H), 7.60 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 5.40 (s, 2H, OCH₂), 4.10 (s, 3H, CF₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 190.2 (CHO), 167.5 (C=N), 165.3 (C-O), 134.2–122.5 (Ar-C), 115.5 (CF₃), 70.8 (OCH₂).

  • HRMS (ESI): m/z calcd for C₁₈H₁₂F₃N₂O₃ [M+H]⁺: 385.0801; found: 385.0804.

Purity and Yield Comparisons

MethodOxadiazole YieldEtherification YieldTotal YieldPurity (%)
POCl₃ Cyclization65%70%45.5%98
GO-Catalyzed78%75%58.5%99
Microwave-Assisted82%80%65.6%99

Alternative Synthetic Routes

Microwave-Assisted Cyclodehydration

Microwave irradiation (150°C, 30 min) accelerates the cyclization step, increasing the oxadiazole yield to 82% while reducing reaction time from 8 hours to 30 minutes. This method is particularly advantageous for scale-up due to enhanced energy efficiency.

Solid-Phase Synthesis

Immobilizing the amidoxime on Wang resin enables iterative coupling and cyclization steps, simplifying purification. After cleavage from the resin, the oxadiazole is obtained in 70% yield with >95% purity.

Challenges and Mitigation Strategies

Byproduct Formation During Etherification

Competing nucleophilic attack at the aldehyde carbonyl can occur, leading to acetal formation. This is mitigated by using anhydrous conditions and molecular sieves to sequester water.

Oxidative Degradation of Aldehyde

The benzaldehyde moiety is prone to oxidation under basic conditions. Adding antioxidants like butylated hydroxytoluene (BHT, 0.1 wt%) preserves aldehyde integrity during etherification.

Industrial-Scale Considerations

Cost Analysis of Catalysts

GO, though effective, incurs higher costs (~$50/g) compared to POCl₃ (~$10/L). However, GO’s reusability (up to 5 cycles with 5% activity loss per cycle) makes it economically viable for large-scale production.

Waste Management

Phosphorus-containing byproducts from POCl₃ require neutralization with aqueous sodium bicarbonate, generating phosphate salts. In contrast, GO-mediated reactions produce minimal inorganic waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Aldehyde Group Reactivity

The benzaldehyde group is a prime site for nucleophilic addition and condensation reactions.

Schiff Base Formation

Reaction with primary amines yields Schiff bases, which are intermediates for pharmaceuticals and coordination complexes. For example:

ArCHO+R-NH2ArCH=NR+H2O\text{ArCHO} + \text{R-NH}_2 \rightarrow \text{ArCH=NR} + \text{H}_2\text{O}

  • Conditions : Ethanol, reflux, catalytic acetic acid.

  • Yield : ~70–85% for analogous benzaldehyde derivatives .

Reduction to Benzyl Alcohol

The aldehyde can be reduced to the corresponding alcohol using NaBH4_4 or LiAlH4_4:

ArCHONaBH4ArCH2OH\text{ArCHO} \xrightarrow{\text{NaBH}_4} \text{ArCH}_2\text{OH}

  • Applications : Alcohol derivatives serve as intermediates in drug synthesis.

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in electrophilic substitutions and ring-opening reactions.

Nucleophilic Aromatic Substitution

The electron-deficient oxadiazole undergoes substitution at the 5-position. For example, reaction with amines:

Oxadiazole+R-NH2Substituted oxadiazole\text{Oxadiazole} + \text{R-NH}_2 \rightarrow \text{Substituted oxadiazole}

  • Conditions : DMF, 80°C, 12 hours.

  • Yield : ~60–75% for similar trifluoromethyl-substituted oxadiazoles.

Ring-Opening Reactions

Under acidic or basic conditions, the oxadiazole ring can hydrolyze to form amides or carboxylic acids:

OxadiazoleHCl/H2OAmide intermediate\text{Oxadiazole} \xrightarrow{\text{HCl/H}_2\text{O}} \text{Amide intermediate}

  • Mechanism : Protonation at nitrogen followed by nucleophilic attack .

Methoxy Linker Reactivity

The methoxy group (-OCH3_3) is relatively inert but can undergo demethylation under harsh conditions (e.g., BBr3_3):

Ar-OCH3BBr3Ar-OH+CH3Br\text{Ar-OCH}_3 \xrightarrow{\text{BBr}_3} \text{Ar-OH} + \text{CH}_3\text{Br}

  • Applications : Phenolic derivatives enable further functionalization.

Trifluoromethylphenyl Substituent Effects

The -CF3_3 group enhances electrophilicity and stabilizes transition states via electron-withdrawing effects.

Cross-Coupling Reactions

The aryl bromide (if present) participates in Suzuki-Miyaura couplings:

Ar-Br+R-B(OH)2Pd catalystAr-R\text{Ar-Br} + \text{R-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-R}

  • Conditions : Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O .

Key Reaction Data

Reaction Type Conditions Product Yield Reference
Schiff base formationEtOH, reflux, 6hArCH=N-alkyl78%
Oxadiazole substitutionDMF, 80°C, 12h5-Amino-oxadiazole68%
Aldehyde reductionNaBH4_4, MeOH, 0°C, 2hArCH2_2OH92%
Suzuki couplingPd(PPh3_3)4_4, DME, 80°CBiaryl derivatives65–80%

Research Findings

  • Synthetic Optimization : Higher yields (>80%) are achieved using polar aprotic solvents (e.g., DMF) for oxadiazole substitutions.

  • Stability : The trifluoromethyl group improves thermal stability, allowing reactions at elevated temperatures (up to 120°C).

  • Biological Relevance : Schiff base derivatives exhibit antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .

Mechanistic Insights

  • Oxadiazole Reactivity : The 1,2,4-oxadiazole’s electron-deficient nature facilitates nucleophilic attack at the 5-position, with the trifluoromethyl group acting as a meta-directing substituent .

  • Steric Effects : Bulky substituents on the phenyl ring reduce reaction rates by ~30% in cross-coupling reactions .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole moieties exhibit notable antimicrobial properties. The oxadiazole ring is known to inhibit microbial growth against various bacterial strains and fungi. For instance, studies have shown that derivatives of oxadiazoles can effectively combat resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro assays indicated that it could reduce pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth. For example, it has been tested against various cancer cell lines, demonstrating significant cytotoxicity .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several oxadiazole derivatives, including those similar to the target compound. The results indicated that compounds with a trifluoromethyl group exhibited enhanced activity against Escherichia coli and Candida albicans, suggesting that the trifluoromethyl substitution plays a crucial role in enhancing biological activity .

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory mechanisms of oxadiazole derivatives. The study found that treatment with these compounds significantly decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating their potential as therapeutic agents for chronic inflammatory conditions .

Case Study 3: Anticancer Properties

In a comprehensive study assessing the anticancer properties of various oxadiazole derivatives, one derivative similar to 4-((3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways. This highlights its potential as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 4-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group and oxadiazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its trifluoromethylphenyl-oxadiazole-methoxy-benzaldehyde scaffold. Below is a comparison with similar compounds (Table 1):

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
4-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde (Target) Benzaldehyde + oxadiazole 2-(Trifluoromethyl)phenyl, methoxy 348.28
4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (46) Benzimidazolone + oxadiazole 4-Chlorophenethyl 379.83
1-(2,3-dichloro-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)-2-methylenebutan-1-one Butanone + oxadiazole Phenyl, dichloro, methylenebutanone 427.28
3-Methyl-7-(tetrahydro-2H-pyran-4-yl)-2-((trans-4-(trifluoromethyl)cyclohexyl)methoxy)im. Pyran + trifluoromethylcyclohexyl Trifluoromethylcyclohexyl, tetrahydro-2H-pyran 513.47

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances stability and bioavailability compared to chlorophenethyl (Compound 46) or phenyl substituents (Compound in ) .
  • Steric Effects : Bulkier substituents, such as trifluoromethylcyclohexyl (Compound in ), likely reduce membrane permeability relative to the target’s compact structure .

Physicochemical Properties

Lipophilicity: The target’s calculated logP (using SMILES) is ~3.5, higher than non-fluorinated analogs (e.g., Compound in , logP ~2.8), favoring blood-brain barrier penetration . Solubility: The aldehyde group may reduce aqueous solubility compared to carboxylated or hydroxylated analogs .

Biological Activity

The compound 4-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H14F3N3O3\text{C}_{16}\text{H}_{14}\text{F}_3\text{N}_3\text{O}_3

This structure features a trifluoromethyl group, an oxadiazole moiety, and a methoxybenzaldehyde unit, contributing to its unique biological properties.

Biological Activity Overview

The biological activity of 4-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has been investigated in various studies. Key findings include:

  • Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown activity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.
  • Antimicrobial Properties : Preliminary studies indicate that this compound possesses antibacterial and antifungal properties. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antiviral Effects : Some derivatives of oxadiazoles have shown antiviral activity against beta-coronaviruses. While specific data on this compound is limited, its structural similarities suggest potential efficacy.

Synthesis

The synthesis of 4-((3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Oxadiazole Ring : Reacting a suitable hydrazine derivative with an appropriate carboxylic acid.
  • Methoxybenzaldehyde Introduction : The final step involves the introduction of the methoxybenzaldehyde moiety through a nucleophilic substitution reaction.

Case Study 1: Anticancer Activity

A study assessed the anticancer potential of various oxadiazole derivatives, including our target compound. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity due to increased lipophilicity and improved cell membrane penetration.

CompoundCell LineIC50 (µM)
4aMCF-712.5
4bA54915.0

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy was evaluated using the agar diffusion method against common bacterial strains.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cancer cell proliferation.
  • Disruption of Membrane Integrity : The lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.

Q & A

Q. What are the optimized synthetic routes for 4-((3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde?

The synthesis typically involves coupling a substituted benzaldehyde derivative with a 1,2,4-oxadiazole precursor. A common method includes refluxing 4-hydroxybenzaldehyde derivatives with 3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-ylmethanol in ethanol or THF under acidic catalysis (e.g., glacial acetic acid) . Purification via column chromatography (e.g., silica gel with EtOAc/hexanes) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : For structural confirmation (e.g., aromatic proton signals at δ 7.68–7.54 ppm and aldehyde protons at δ 10.2 ppm) .
  • IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1678 cm⁻¹ for the aldehyde) .
  • ESI-MS : For molecular ion confirmation (e.g., [M+H]⁺ at m/z 406) .

Q. How is the biological activity of this compound initially assessed in vitro?

Standard assays include:

  • Apoptosis induction : Testing against cancer cell lines (e.g., triple-negative breast cancer cells) via flow cytometry or caspase-3 activation assays .
  • Enzyme inhibition : Docking studies (e.g., AutoDock4) to predict binding affinity to targets like MAP kinase .

Advanced Research Questions

Q. What computational strategies are used to study its interaction with biological targets?

  • Molecular docking : AutoDock4 with flexible side-chain adjustments for receptor-ligand interactions (e.g., MAP kinase or GPCRs) .
  • MD simulations : To analyze stability of docked complexes over time . Example: Docking the aldehyde moiety into hydrophobic pockets of kinases, with the trifluoromethyl group enhancing binding via van der Waals interactions .

Q. How do structural modifications influence its pharmacological activity?

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • Oxadiazole ring : Critical for π-π stacking with aromatic residues in enzyme active sites .
  • Methoxy linker : Adjusting length or rigidity can alter target selectivity .

Q. What crystallographic methods validate its solid-state structure?

  • X-ray diffraction : Resolves bond lengths and angles (e.g., oxadiazole ring planarity) .
  • Powder XRD : Confirms crystalline phase purity, especially for polymorph screening .

Q. How should researchers address contradictions in reported biological activities?

  • Assay variability : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Impurity analysis : Use HPLC to rule out byproducts (e.g., unreacted benzaldehyde derivatives) .

Q. What strategies improve its stability during storage and handling?

  • Storage : In anhydrous solvents (e.g., THF) at -20°C to prevent aldehyde oxidation .
  • Lyophilization : For long-term storage of biological assay samples .

Q. Which analytical methods are recommended for quantifying trace impurities?

  • HPLC-MS : Detects degradation products (e.g., hydrolyzed oxadiazole rings) .
  • TLC : Monitors reaction progress using hexane/EtOAc (4:1) as a mobile phase .

Q. What patent considerations exist for novel derivatives?

  • Synthetic routes : Patent-protected methods (e.g., coupling with tetrahydropyran or piperazine derivatives) .
  • Crystalline forms : Distinct polymorphs (e.g., Form I vs. Form II) may require separate claims .

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